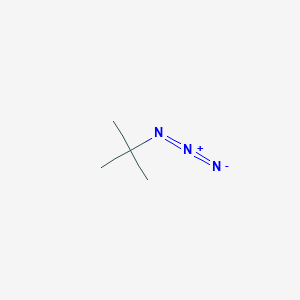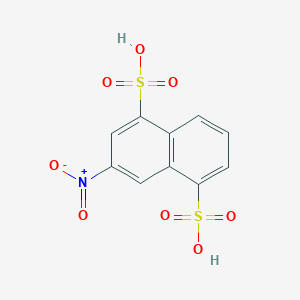
Zermattite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zermattite is a lamellated, monoclinic mineral belonging to the phyllosilicate serpentine subgroup. Its ideal chemical formula is (Mg,Fe(^2+))(_3)Si(_2)O(_5)(OH)(_4) . This compound is the high-pressure polymorph of serpentine and is commonly found in metamorphosed serpentinites . It plays a significant role in subduction zone dynamics due to its relative weakness and high water content . Named after its type locality, the Geisspfad serpentinite in Valle Antigorio, Italy/Switzerland, antigorite is also used as a gemstone in jewelry and carvings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zermattite can be synthesized through hydrothermal processes involving the reaction of olivine with water and silica under specific conditions. The reaction can be represented as follows :
[ \text{Olivine} , (3\text{Mg}_2\text{SiO}_4) + 4\text{H}_2\text{O} + \text{SiO}_2 \rightarrow \text{Serpentine} , (2\text{Mg}_3\text{Si}_2\text{O}_5(\text{OH})_4) ]
Further reaction with carbon dioxide can produce talc and magnesite :
[ \text{Serpentine} , (2\text{Mg}_3\text{Si}_2\text{O}_5(\text{OH})_4) + 3\text{CO}_2 \rightarrow \text{Talc} , (\text{Mg}_3\text{Si}4\text{O}{10}(\text{OH})_2) + \text{Magnesite} , (3\text{MgCO}_3) + 3\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of antigorite involves the extraction of serpentinite rocks, which are then processed to separate antigorite from other minerals. This process typically includes crushing, grinding, and flotation techniques to obtain high-purity antigorite .
Analyse Chemischer Reaktionen
Types of Reactions
Zermattite undergoes several types of chemical reactions, including dehydration, oxidation, and phase transformation.
Dehydration: At high pressures and temperatures, antigorite dehydrates to form olivine, orthopyroxene, and water
Phase Transformation: Under varying pressure and temperature conditions, antigorite can transform into other minerals such as talc, forsterite, and clinoenstatite.
Common Reagents and Conditions
Dehydration: Typically occurs at pressures of 0.3–10 GPa and temperatures ranging from 396 to 1100 K.
Oxidation: Involves the presence of oxygen and can occur at temperatures below 800°C.
Major Products
Dehydration: Produces olivine, orthopyroxene, and water.
Oxidation: Produces hematite and other oxidized minerals.
Phase Transformation: Produces talc, forsterite, and clinoenstatite.
Wissenschaftliche Forschungsanwendungen
Zermattite has a wide range of scientific research applications:
Material Science: This compound’s unique properties make it suitable for use in composite materials and as a reinforcement agent.
Environmental Science: Its ability to undergo phase transformations and release water makes it important in understanding geological processes and natural disasters like earthquakes.
Wirkmechanismus
The mechanism of action of antigorite involves its structural properties and chemical composition. As a layered silicate mineral, antigorite’s atoms within a layer are held together by strong chemical bonds, while the bonds between layers are weaker. This structure allows for easy shear parallel to the basal planes, providing low friction coefficients and making it an effective lubricant .
In geological processes, antigorite’s dehydration releases water, which can induce partial melting of the mantle wedge and contribute to arc magmatism . The high-pressure and high-temperature conditions in subduction zones facilitate these reactions, making antigorite a key player in subduction dynamics .
Vergleich Mit ähnlichen Verbindungen
Zermattite is part of the serpentine group of minerals, which also includes lizardite and chrysotile .
Uniqueness of this compound
High-Pressure Stability: This compound is stable at higher pressures compared to lizardite and chrysotile.
Water Content: This compound has a high water content, making it significant in subduction zone processes.
Tribological Properties: Its low friction coefficients and ability to reduce wear make it unique among serpentine minerals.
Eigenschaften
CAS-Nummer |
12135-86-3 |
|---|---|
Molekularformel |
H10Mg3O9Si2 |
Molekulargewicht |
283.16 g/mol |
InChI |
InChI=1S/3Mg.2H4O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;2*1-4H;1H2 |
InChI-Schlüssel |
BLBJBSRWBBRMGC-UHFFFAOYSA-N |
SMILES |
O.O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg] |
Kanonische SMILES |
O.O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg] |
Key on ui other cas no. |
12135-86-3 |
Synonyme |
Antigorite Asbestos, Serpentine Asbestos, Serpentine, Chrysotile (Mg3(OH)4(Si2O5)) Chrysotile Serpentine (Mineral) Serpentine Asbestos |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)



![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)









